molecular formula C22H25N3O6S2 B2395844 3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide CAS No. 865592-62-7

3,4,5-trimethoxy-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide

Cat. No.: B2395844
CAS No.: 865592-62-7
M. Wt: 491.58
InChI Key: HEUWNGZIBILBKK-UHFFFAOYSA-N
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Description

This compound is a chemical substance with the molecular formula C22H25N3O6S2 . It is related to Troxipide, which is a micro-yellow-green clear liquid with a density of 1.18g/cm3 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a benzothiazole ring, a benzamide group, and three methoxy groups attached to the benzamide ring . The presence of these functional groups may influence the compound’s reactivity and properties.

Scientific Research Applications

Antimicrobial Activity

Research indicates the synthesis and evaluation of derivatives like substituted 2-aminobenzothiazoles for antimicrobial activity, showing good to moderate effects against bacterial and fungal strains. This suggests the potential of related compounds in addressing antimicrobial resistance, a critical global health issue (Anuse et al., 2019).

Anti-arrhythmic Activity

Studies on piperidine-based thiazole and thiadiazole derivatives have explored their anti-arrhythmic properties, indicating the potential of such compounds in treating arrhythmias (Abdel‐Aziz et al., 2009).

Anticancer and Anti-HIV Activity

Synthesis and evaluation of new derivatives of 2-Piperazino-1,3-benzo[d]thiazoles have been carried out, with some compounds showing significant in vitro antiproliferative activity against human tumor-derived cell lines and exploring their potential as anti-HIV agents (Al-Soud et al., 2010).

Quantum Structure-Activity Relationship (QSAR) Studies

QSAR studies on benzothiazoles derived substituted piperazine derivatives have been conducted, providing insights into the structural requirements for biological activity and paving the way for the design of more effective therapeutic agents (Al-Masoudi et al., 2011).

Future Directions

The future directions for this compound could involve further investigation into its potential anti-inflammatory properties, as suggested by the activity of similar compounds . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(6-piperidin-1-ylsulfonyl-1,3-benzothiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O6S2/c1-29-17-11-14(12-18(30-2)20(17)31-3)21(26)24-22-23-16-8-7-15(13-19(16)32-22)33(27,28)25-9-5-4-6-10-25/h7-8,11-13H,4-6,9-10H2,1-3H3,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEUWNGZIBILBKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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